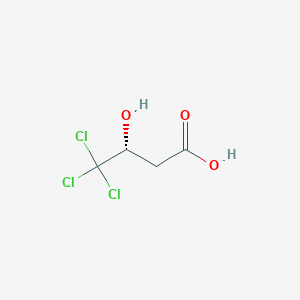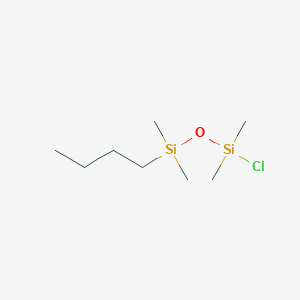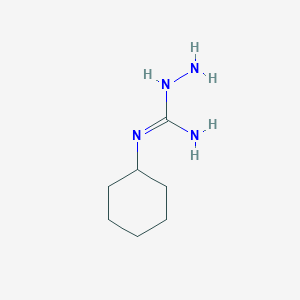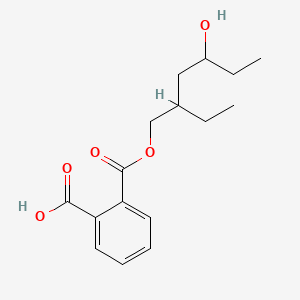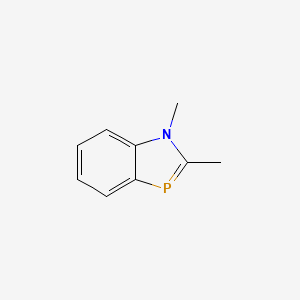
1,2-Dimethyl-1H-1,3-benzazaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-1H-1,3-benzazaphosphole is a heterocyclic compound containing both nitrogen and phosphorus atoms within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1H-1,3-benzazaphosphole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the flash-vacuum pyrolysis of C=N unsaturated 1,3-azaphospholines . Another approach involves the O→P replacement of oxazolium salts with P(SiMe3)3 or cycloadditions of phosphaalkynes with suitable azadiene precursors .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-1H-1,3-benzazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphines.
Substitution: Electrophilic substitution reactions are common, given the electron-rich nature of the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like alkyl halides can be used under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,2-Dimethyl-1H-1,3-benzazaphosphole has several applications in scientific research:
Biology: The compound’s unique electronic properties make it a candidate for studying biological interactions at the molecular level.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism by which 1,2-Dimethyl-1H-1,3-benzazaphosphole exerts its effects involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can influence various pathways, including coordination with metal ions and participation in redox reactions . The compound’s ability to stabilize metal complexes is particularly noteworthy in catalysis and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzazaphosphole: Lacks the dimethyl substitution, leading to different electronic properties.
1,3-Diazaphosphole: Contains two nitrogen atoms instead of one, altering its reactivity and applications.
1,3-Phosphole: Contains only phosphorus and carbon atoms, making it less versatile in coordination chemistry.
Uniqueness
1,2-Dimethyl-1H-1,3-benzazaphosphole is unique due to its specific substitution pattern, which enhances its stability and reactivity compared to other 1,3-azaphospholes. This makes it particularly valuable in applications requiring robust and versatile ligands .
Propriétés
Numéro CAS |
84759-26-2 |
|---|---|
Formule moléculaire |
C9H10NP |
Poids moléculaire |
163.16 g/mol |
Nom IUPAC |
1,2-dimethyl-1,3-benzazaphosphole |
InChI |
InChI=1S/C9H10NP/c1-7-10(2)8-5-3-4-6-9(8)11-7/h3-6H,1-2H3 |
Clé InChI |
XTHHOHIQGBHEFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=PC2=CC=CC=C2N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14422524.png)

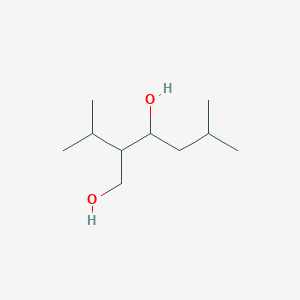
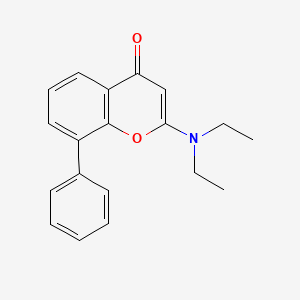



![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)
